molecular formula C11H12N2S B14298534 1-(4-methylphenyl)-2-(methylsulfanyl)-1H-imidazole CAS No. 116072-35-6

1-(4-methylphenyl)-2-(methylsulfanyl)-1H-imidazole

Cat. No.: B14298534
CAS No.: 116072-35-6
M. Wt: 204.29 g/mol
InChI Key: FPIKZUIBQMGXLK-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-2-(methylsulfanyl)-1H-imidazole is an organic compound characterized by the presence of an imidazole ring substituted with a 4-methylphenyl group and a methylsulfanyl group

Preparation Methods

The synthesis of 1-(4-methylphenyl)-2-(methylsulfanyl)-1H-imidazole typically involves the reaction of 4-methylphenyl-substituted imidazole with methylsulfanyl reagents under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent yield and purity.

Chemical Reactions Analysis

1-(4-Methylphenyl)-2-(methylsulfanyl)-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of the corresponding thiol or sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfanyl group can be replaced by other nucleophiles such as halides or amines.

    Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted imidazoles.

Scientific Research Applications

1-(4-Methylphenyl)-2-(methylsulfanyl)-1H-imidazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-methylphenyl)-2-(methylsulfanyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

1-(4-Methylphenyl)-2-(methylsulfanyl)-1H-imidazole can be compared with other similar compounds, such as:

    4-Methylphenyl-substituted imidazoles: These compounds share the imidazole ring and 4-methylphenyl group but differ in other substituents, leading to variations in their chemical and biological properties.

    Methylsulfanyl-substituted imidazoles: These compounds have the methylsulfanyl group but may have different aryl or alkyl substituents, affecting their reactivity and applications.

    Uniqueness: The combination of the 4-methylphenyl and methylsulfanyl groups in this compound imparts unique chemical properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

116072-35-6

Molecular Formula

C11H12N2S

Molecular Weight

204.29 g/mol

IUPAC Name

1-(4-methylphenyl)-2-methylsulfanylimidazole

InChI

InChI=1S/C11H12N2S/c1-9-3-5-10(6-4-9)13-8-7-12-11(13)14-2/h3-8H,1-2H3

InChI Key

FPIKZUIBQMGXLK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C=CN=C2SC

Origin of Product

United States

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